4-Bromo-5-fluorothiophene-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene-2-carbonitrile. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluorothiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of thiophene oxides and reduced thiophene compounds .
Scientific Research Applications
4-Bromo-5-fluorothiophene-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluorothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-chlorothiophene-2-carbonitrile
- 4-Bromo-5-iodothiophene-2-carbonitrile
- 4-Bromo-5-methylthiophene-2-carbonitrile
Uniqueness
4-Bromo-5-fluorothiophene-2-carbonitrile is unique due to the presence of both bromine and fluorine atoms on the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in various chemical and biological applications .
Properties
Molecular Formula |
C5HBrFNS |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
4-bromo-5-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
AISFHKGNEQGRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)F)C#N |
Origin of Product |
United States |
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